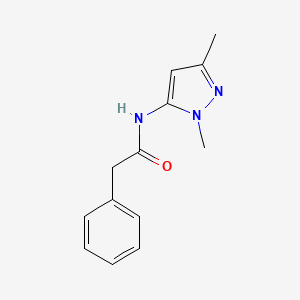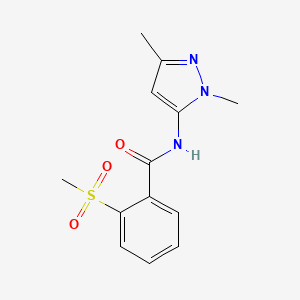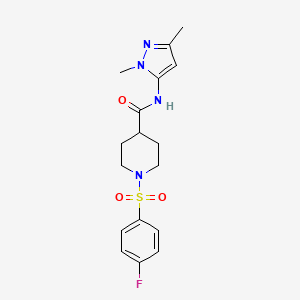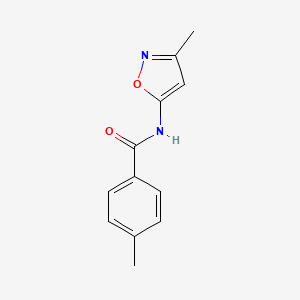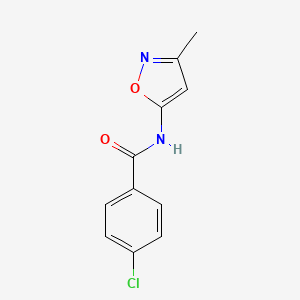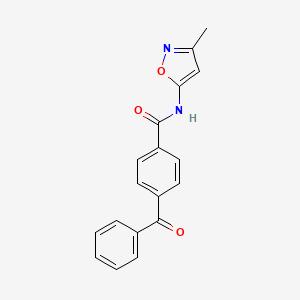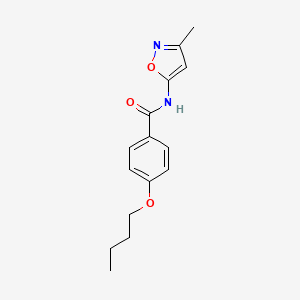
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide, also known as 4-BOB, is a novel compound that has been studied for its potential applications in scientific research. It is a synthetic compound with a unique structure that has not been observed in natural products. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has a wide range of potential applications in scientific research. It has been studied for its potential as a tool to study enzyme-mediated processes and as a probe for studying protein-protein interactions. It has also been studied for its potential as a drug target and for its ability to modulate the activity of enzymes. Additionally, 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been studied for its potential as a drug delivery system and as a tool to study cell signaling pathways.
Wirkmechanismus
Target of Action
Similar compounds with isoxazole substituents have been found to interact with enzymes like succinate dehydrogenase (sdh) .
Mode of Action
It’s known that compounds with isoxazole substituents can form hydrogen bonds and pi-pi interactions with their targets . These interactions can alter the function of the target enzyme or protein, leading to changes in cellular processes.
Biochemical Pathways
If we consider its potential interaction with sdh as suggested by similar compounds , it could affect the citric acid cycle and mitochondrial electron transport chain, impacting energy production in cells.
Result of Action
If it acts as an SDH inhibitor, it could potentially disrupt energy production within cells, leading to cell death .
Action Environment
The action, efficacy, and stability of 4-butoxy-N-(3-methylisoxazol-5-yl)benzamide could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its target. Additionally, the presence of other substances, such as solvents, could potentially affect its solubility and therefore its bioavailability .
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, it is relatively non-toxic and does not have any known side effects. The main limitation of 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide for use in laboratory experiments is that its mechanism of action is not completely understood.
Zukünftige Richtungen
The potential applications of 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide are still being explored. Some potential future directions include further study of its mechanism of action, its ability to modulate the activity of enzymes and receptors, and its potential as a drug delivery system. Additionally, further study of its potential as a tool to study cell signaling pathways and its potential as a drug target are also areas of potential future research.
Synthesemethoden
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide is synthesized by the reaction of 4-butoxybenzamide with 3-methyl-1,2-oxazol-5-yl chloride in the presence of a base. The reaction is conducted in anhydrous conditions and yields 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide as the product. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the reactants. The reaction is typically conducted at a temperature of 25-30°C and is complete within 24 hours.
Eigenschaften
IUPAC Name |
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-9-19-13-7-5-12(6-8-13)15(18)16-14-10-11(2)17-20-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWABLTUJSYJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

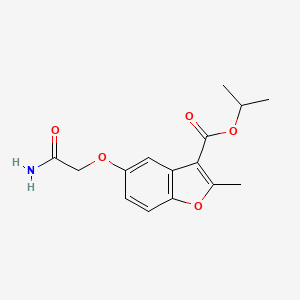
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)
